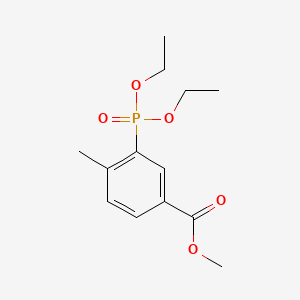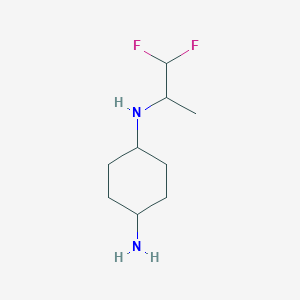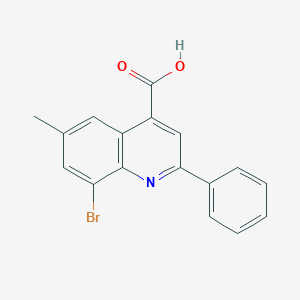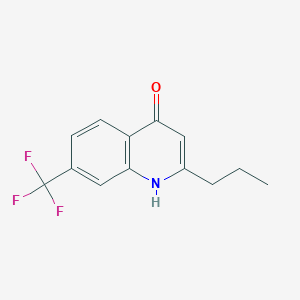
2-Propyl-7-trifluoromethyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-7-trifluoromethyl-4-quinolinol is a chemical compound with the molecular formula C13H12F3NO and a molecular weight of 255.24 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2-Propyl-7-trifluoromethyl-4-quinolinol may involve large-scale chemical synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The exact methods can vary depending on the desired purity and application of the compound.
化学反应分析
Types of Reactions
2-Propyl-7-trifluoromethyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学研究应用
2-Propyl-7-trifluoromethyl-4-quinolinol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-Propyl-7-trifluoromethyl-4-quinolinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability . This can lead to improved binding affinity to target proteins and enzymes, resulting in more potent biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
2-Propyl-7-trifluoromethyl-4-quinolinol is unique due to the presence of both a propyl group and a trifluoromethyl group on the quinoline ring. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds. For example, the propyl group can influence the compound’s solubility and reactivity, while the trifluoromethyl group can enhance its biological activity and metabolic stability .
属性
CAS 编号 |
1070879-98-9 |
|---|---|
分子式 |
C13H12F3NO |
分子量 |
255.23 g/mol |
IUPAC 名称 |
2-propyl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO/c1-2-3-9-7-12(18)10-5-4-8(13(14,15)16)6-11(10)17-9/h4-7H,2-3H2,1H3,(H,17,18) |
InChI 键 |
GHKSRVYDGRHSPO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


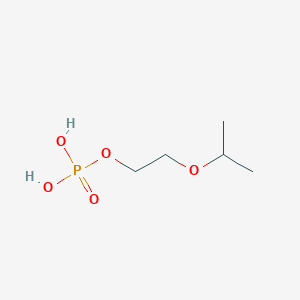
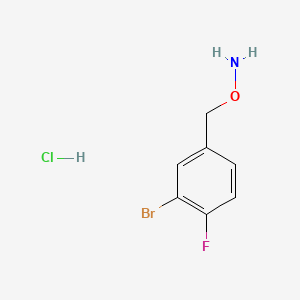

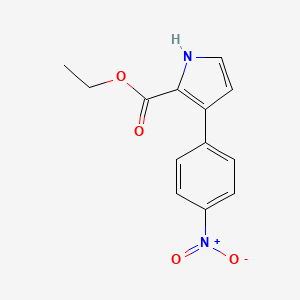
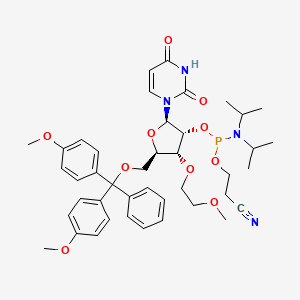
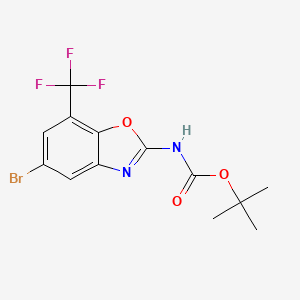
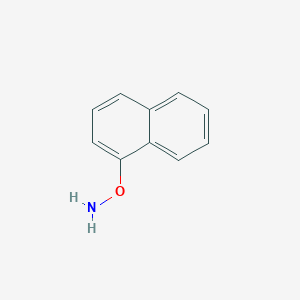
![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)
